An In-depth Technical Guide to Phenyl Propyl Sulfone: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to Phenyl Propyl Sulfone: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl propyl sulfone, systematically known as 1-(propylsulfonyl)benzene, is an aromatic sulfone that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. The sulfone functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, imparts unique physicochemical properties to the molecule. These properties, including high polarity and the ability to act as a hydrogen bond acceptor, make sulfone-containing compounds valuable scaffolds in the design of biologically active molecules.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of phenyl propyl sulfone, with a focus on its relevance to researchers and professionals in drug development.
Physicochemical Properties and Structure
The structural and physical properties of phenyl propyl sulfone are fundamental to understanding its reactivity and potential applications.
Structure:
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Molecular Formula: C₉H₁₂O₂S
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Molecular Weight: 184.26 g/mol [3]
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IUPAC Name: 1-(propylsulfonyl)benzene
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CAS Number: While a specific CAS number for 1-(propylsulfonyl)benzene was not prominently found, its precursor, phenyl propyl sulfide, is registered under CAS number 874-79-3.[4][5]
The molecule consists of a propyl group and a phenyl group attached to a central sulfonyl group. This structure is achiral.
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Caption: 2D Structure of Phenyl Propyl Sulfone
Physicochemical Data:
| Property | Predicted/Inferred Value | Source/Basis |
| Melting Point | Likely a low-melting solid or high-boiling liquid | Based on analogs like diphenyl sulfone and propylbenzene. |
| Boiling Point | Significantly higher than propylbenzene (159 °C) | Due to the polar sulfonyl group. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents. | The sulfonyl group increases polarity. |
Synthesis of Phenyl Propyl Sulfone
The most common and direct method for the synthesis of phenyl propyl sulfone is the oxidation of its corresponding sulfide, phenyl propyl sulfide (also known as propylsulfanylbenzene).
Experimental Protocol: Oxidation of Phenyl Propyl Sulfide
This protocol is a generalized procedure based on established methods for the oxidation of sulfides to sulfones.[8]
Materials:
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Phenyl propyl sulfide
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Hydrogen peroxide (30% aqueous solution)
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Glacial acetic acid
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Dichloromethane (or other suitable organic solvent)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Dissolution: In a round-bottom flask, dissolve phenyl propyl sulfide in a suitable organic solvent such as dichloromethane or glacial acetic acid.
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Oxidation: Cool the solution in an ice bath. Slowly add an excess of 30% hydrogen peroxide dropwise to the stirred solution. The use of a catalyst, such as sodium tungstate, can facilitate the reaction.[9]
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: Once the reaction is complete, quench the excess peroxide by the careful addition of a saturated sodium bicarbonate solution until effervescence ceases.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
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Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude phenyl propyl sulfone.
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Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Causality Behind Experimental Choices:
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The use of an excess of the oxidizing agent (hydrogen peroxide) ensures the complete conversion of the sulfide to the sulfone, bypassing the intermediate sulfoxide.
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The reaction is initially cooled to control the exothermic nature of the oxidation.
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The aqueous workup with sodium bicarbonate neutralizes the acidic solvent and quenches any remaining oxidizing agent.
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Caption: Synthetic workflow for phenyl propyl sulfone.
Spectroscopic Characterization
The structure of phenyl propyl sulfone can be confirmed using various spectroscopic techniques. The following are predicted spectral data based on the analysis of analogous compounds.
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals for the aromatic and propyl protons.
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Aromatic Protons: Multiplets in the range of δ 7.5-8.0 ppm. The protons ortho to the electron-withdrawing sulfonyl group will be shifted downfield compared to those meta and para.
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Propyl Group Protons:
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α-CH₂: A triplet around δ 3.0-3.2 ppm, deshielded by the adjacent sulfonyl group.
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β-CH₂: A sextet around δ 1.7-1.9 ppm.
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γ-CH₃: A triplet around δ 0.9-1.1 ppm.
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¹³C NMR Spectroscopy:
The carbon NMR spectrum will provide information on the carbon framework.
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Aromatic Carbons: Signals in the aromatic region (δ 120-140 ppm). The carbon attached to the sulfonyl group (ipso-carbon) will be shifted downfield.
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Propyl Group Carbons:
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α-C: Around δ 55-60 ppm.
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β-C: Around δ 16-20 ppm.
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γ-C: Around δ 13-15 ppm.
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Infrared (IR) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the functional groups present.
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S=O Stretching: Two strong, characteristic absorption bands for the sulfonyl group, typically found around 1325-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric).[10]
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Aromatic C-H Stretching: Absorption above 3000 cm⁻¹.[11]
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Aliphatic C-H Stretching: Absorption just below 3000 cm⁻¹.[12]
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C=C Aromatic Ring Stretching: Peaks in the 1600-1450 cm⁻¹ region.[11]
Mass Spectrometry:
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
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Molecular Ion (M⁺): A peak at m/z = 184.
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Fragmentation: Common fragmentation patterns for aryl sulfones involve cleavage of the C-S and S-O bonds. A prominent peak at m/z 77 corresponding to the phenyl cation ([C₆H₅]⁺) is expected.[13]
Chemical Reactivity and Applications in Drug Development
The chemical reactivity of phenyl propyl sulfone is largely dictated by the sulfonyl group and the aromatic ring.
Reactivity of the Sulfonyl Group:
The sulfonyl group is generally stable and resistant to oxidation and reduction. However, under certain conditions, it can undergo desulfonylation reactions, where the sulfonyl group is removed.[14]
Reactivity of the Aromatic Ring:
The sulfonyl group is a deactivating, meta-directing group for electrophilic aromatic substitution reactions.[14] This means that reactions such as nitration, halogenation, and Friedel-Crafts reactions will proceed slower than with benzene and will primarily yield the meta-substituted product.
Applications in Medicinal Chemistry:
The sulfone moiety is a key structural feature in numerous pharmaceuticals and biologically active compounds.[2] Sulfones are recognized for their ability to improve the pharmacokinetic properties of drug candidates.[1]
-
Biological Activities: Various sulfone derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][10] Benzenesulfonamide derivatives, which are structurally related to phenyl propyl sulfone, are known to exhibit diverse pharmacological effects.[1][7][15]
-
Scaffold for Drug Design: The phenyl propyl sulfone structure can serve as a versatile scaffold for the synthesis of new chemical entities. The aromatic ring and the propyl chain can be readily functionalized to create libraries of compounds for biological screening.
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Caption: Relevance of Phenyl Propyl Sulfone in Drug Development.
Safety and Handling
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated fume hood.
-
Avoid inhalation, ingestion, and skin contact.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
Phenyl propyl sulfone is a molecule of significant interest due to the versatile properties imparted by the sulfone functional group. While specific experimental data for this compound is limited in the public domain, a comprehensive understanding of its structure, synthesis, and reactivity can be extrapolated from related compounds. Its potential as a scaffold in medicinal chemistry makes it a valuable target for further investigation by researchers in drug discovery and development. The synthetic and analytical methods outlined in this guide provide a solid foundation for the preparation and characterization of phenyl propyl sulfone and its derivatives for future studies.
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